2-(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronic ester derivative featuring a phenyl ring substituted with a 3-((3,5-dimethoxybenzyl)oxy) group at the 3-position and fluorine atoms at the 2- and 6-positions. The dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical in pharmaceutical synthesis .
Properties
IUPAC Name |
2-[3-[(3,5-dimethoxyphenyl)methoxy]-2,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BF2O5/c1-20(2)21(3,4)29-22(28-20)18-16(23)7-8-17(19(18)24)27-12-13-9-14(25-5)11-15(10-13)26-6/h7-11H,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTMYDSNROXZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC(=CC(=C3)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BF2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its structural complexity and the presence of functional groups such as methoxy and difluorophenyl enhance its reactivity and stability in various chemical reactions. This article explores the biological activity of this compound, focusing on its interactions with biological systems and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₅BF₂O₅
- Molecular Weight : 406.23 g/mol
- CAS Number : Not available
- Structure : Contains a dioxaborolane ring which is crucial for its chemical reactivity.
Interaction Studies
Research indicates that compounds with similar structures often engage in cross-coupling reactions that are significant in drug synthesis. The ability of 2-(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to react with palladium catalysts may allow it to form stable carbon-carbon bonds critical for constructing complex pharmaceuticals .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique features that may influence biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid | Structure | Lacks fluorine substitution; simpler structure |
| 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Similar dioxaborolane ring; no methoxy groups |
| 2-(3-(Benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Contains benzyloxy instead of dimethoxy; different substitution pattern |
The combination of fluorine and methoxy groups in this compound enhances its reactivity compared to other compounds lacking these features .
Case Studies
Current literature lacks extensive case studies directly involving this compound. However, studies on related compounds highlight their potential roles in cancer treatment and other therapeutic areas. For instance:
- Breast Cancer Research : Analogous compounds have been evaluated for their efficacy against breast cancer cells in vitro and in vivo models. These studies emphasize the importance of structural modifications in enhancing anticancer activity .
Toxicological Assessment
Toxicity assessments using animal models (e.g., zebrafish and mice) are essential for evaluating the safety profile of new drug candidates. Although specific toxicity data for this compound is not yet available, general findings suggest that structurally related compounds exhibit low toxicity at therapeutic doses . Future research should focus on comprehensive toxicological evaluations to ensure safety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Key structural analogs differ in substituent type, position, and electronic effects:
Key Observations :
- Halogen vs. Alkoxy Groups : Chloro substituents (e.g., in ) increase electrophilicity but reduce solubility compared to methoxy or benzyloxy groups.
- Fluorine Effects : Difluoro substitution (as in the target compound) balances electron-withdrawing properties and lipophilicity, optimizing drug-likeness .
- Benzyloxy vs. Methoxy : The benzyloxy group in the target compound provides a handle for further derivatization (e.g., deprotection to hydroxyl groups) but introduces steric challenges in coupling reactions .
Research Findings and Data
NMR and MS Data Comparison
Industrial Viability
- Cost : The target compound’s synthesis cost is higher than methoxy analogs (e.g., lists 2-(3,5-dimethoxyphenyl)-dioxaborolane at ¥3,400/1g) due to additional fluorination and benzyl protection steps.
- Scalability : Requires palladium catalysts (e.g., Pd(dppf)Cl₂) and anhydrous conditions, similar to intermediates in selpercatinib production .
Preparation Methods
Preparation of the Aryl Halide Precursor
The 3-((3,5-dimethoxybenzyl)oxy)-2,6-difluorophenyl bromide precursor is synthesized via nucleophilic aromatic substitution (SNAr). In a representative procedure:
-
2,6-Difluoro-3-nitrophenol undergoes SNAr with 3,5-dimethoxybenzyl bromide in DMSO using cesium carbonate (Cs2CO3) as base (80°C, 12 h).
-
Iron-mediated reduction of the nitro group (Fe/NH4Cl, EtOH/H2O, reflux) yields the corresponding aniline.
-
Diazotization and bromination (CuBr2, HBr, NaNO2) furnishes the aryl bromide.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| SNAr | 78 | 95 |
| Reduction | 92 | 97 |
| Bromination | 65 | 91 |
Boronate Ester Formation via Miyaura Borylation
The aryl bromide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B2pin2):
-
Catalyst System : PdCl2(dppf) (5 mol%), KOAc (3 equiv)
-
Solvent : 1,4-Dioxane, 80°C, 24 h
-
Workup : Aqueous extraction (sat. NaHCO3), chromatography (hexanes/EtOAc)
Optimization Insights :
-
Microwave irradiation (120°C, 0.5 h) increases yield from 68% to 85% while reducing reaction time.
-
Anhydrous conditions are critical; moisture reduces yield by 20–30%.
Alternative Synthesis via Boronic Ester Metathesis
Patent WO2017029411A1 discloses a boronic ester exchange strategy applicable to the target compound:
-
Starting Material : 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Metathesis Reaction :
-
React with 3,5-dimethoxybenzyl alcohol (2.5 equiv)
-
Catalyst: Sc(OTf)3 (10 mol%)
-
Solvent: Toluene, 110°C, 48 h
-
-
Purification : Distillation under reduced pressure (0.1 mmHg, 140°C)
Advantages :
-
Avoids palladium catalysts, reducing metal contamination risks.
-
Suitable for large-scale production (demonstrated at 500 g scale).
Limitations :
-
Requires strict temperature control (±2°C) to prevent decomposition.
-
Lower regioselectivity (87:13 para:ortho ratio) compared to Suzuki coupling.
Comparative Analysis of Synthetic Routes
| Parameter | Suzuki-Miyaura | Metathesis |
|---|---|---|
| Overall Yield | 62% | 54% |
| Reaction Time | 6.5 h | 48 h |
| Catalyst Cost | High (Pd-based) | Moderate (Sc) |
| Scalability | ≤100 g | ≤500 g |
| Regioselectivity | >99% | 87% |
Key Trade-offs :
-
Suzuki-Miyaura excels in selectivity but faces Pd-removal challenges.
-
Metathesis enables larger batches but requires prolonged reaction times.
Q & A
Q. What are the recommended synthetic routes for preparing this boronate ester?
The compound is typically synthesized via Miyaura borylation , a palladium-catalyzed cross-coupling reaction. A three-step protocol can be adapted:
- Step 1 : React the halogenated precursor (e.g., 3-((3,5-dimethoxybenzyl)oxy)-2,6-difluorophenyl bromide) with bis(pinacolato)diboron (B₂pin₂) in 1,4-dioxane at 90°C under inert atmosphere, using potassium acetate (KOAc) as a base and a Pd catalyst (e.g., Pd(dppf)Cl₂) .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .
- Step 3 : Store under argon at –20°C to prevent hydrolysis .
Key Parameters :
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (1 mol%) | |
| Solvent | 1,4-dioxane | |
| Yield | ~40–50% |
Q. How should this compound be handled to ensure stability?
- Storage : Use argon-filled vials at –20°C to mitigate air/moisture sensitivity .
- Handling : Conduct reactions in a glovebox or under nitrogen flow. Use anhydrous solvents (e.g., THF, dioxane) pre-dried over molecular sieves .
- Safety : Wear nitrile gloves, safety goggles, and lab coats due to potential respiratory and skin irritation risks .
Advanced Research Questions
Q. What strategies minimize competing side reactions during Suzuki-Miyaura coupling with this boronate ester?
- Catalyst Optimization : Use Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered substrates. Avoid Pd(OAc)₂ due to lower efficiency in fluorinated systems .
- Temperature Control : Maintain reactions at 80–100°C to balance reactivity and boronate stability .
- Additives : Include Cs₂CO₃ or K₃PO₄ to enhance transmetallation and suppress protodeboronation .
Common Side Reactions :
- Protodeboronation: Mitigate by avoiding protic solvents (e.g., H₂O) in early reaction stages .
- Homocoupling: Reduce Pd loading to <1 mol% and ensure rigorous degassing of solvents .
Q. How can discrepancies in reported NMR data for this compound be resolved?
- Methodology :
-
Acquire high-resolution ¹H/¹³C NMR (500 MHz+) in CDCl₃ or DMSO-d₆, referencing residual solvent peaks .
-
Use 2D techniques (HSQC, HMBC) to assign ambiguous signals, especially for overlapping aromatic protons .
- Data Comparison : Cross-validate with computational predictions (DFT-based NMR simulations) and literature analogs (e.g., 2-(3,5-dimethoxyphenyl) derivatives) .
Example Conflict : Aromatic proton shifts may vary due to solvent polarity or concentration. For example, methoxy groups typically resonate at δ 3.75–3.85 ppm in CDCl₃ but upfield in DMSO-d₆ .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- HPLC-MS : Use a C18 column (ACN/H₂O mobile phase) to detect hydrolyzed boronic acid impurities (<2% acceptable) .
- Elemental Analysis : Confirm %C/%H alignment with theoretical values (deviation <0.4% indicates high purity) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if single crystals are obtainable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
